

# Application Notes: Controlled Drug Delivery Using Aluminum Magnesium Silicate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |
|----------------------|-----------------------------|-----------|
| Compound Name:       | Aluminum magnesium silicate |           |
| Cat. No.:            | B12393108                   | Get Quote |

#### Introduction

Aluminum magnesium silicate (MAS), a naturally occurring smectite clay, is a highly valuable excipient in the pharmaceutical industry.[1][2] Comprised of colloidal montmorillonite and saponite, its unique layered silicate structure, high specific surface area, and cation exchange capacity make it an ideal candidate for developing controlled drug delivery systems.[1][2][3] The negatively charged silicate sheets can interact with cationic drug molecules, leading to intercalation where the drug is held within the clay's interlayer spaces.[4][5][6] This mechanism protects the active pharmaceutical ingredient (API) and allows for its gradual and sustained release, which can improve therapeutic efficacy, reduce dosing frequency, and minimize side effects.[3][7] MAS is versatile and has been successfully formulated into various dosage forms, including oral tablets, topical creams, and mucoadhesive buccal films.[1][8]

Applications in Controlled Drug Delivery

The application of **aluminum magnesium silicate** matrices spans several routes of administration:

• Oral Delivery: MAS is widely used in solid oral dosage forms as a binder and disintegrant.[1] In controlled release formulations, it forms a hydrophilic gel matrix that modulates the release of the entrapped drug.[7] By complexing with the API, it can sustain the release profile, often achieving zero-order release kinetics.[9][10] This is particularly beneficial for highly water-soluble drugs, where it can prevent rapid initial release.[11] It has also been







used to enhance the solubility and bioavailability of poorly water-soluble drugs by creating amorphous solid dispersions.[12]

- Buccal and Transdermal Delivery: In combination with polymers like sodium alginate, MAS can be formulated into films and mucoadhesive tablets for buccal delivery.[8][13][14] The clay-drug complexes act as microreservoirs within the film, allowing for sustained permeation of the drug across the mucosal membrane.[13][15] The mucoadhesive properties, enhanced by the presence of MAS, ensure prolonged contact time at the site of absorption.[8][14]
- Topical Delivery: As a rheology modifier and emulsion stabilizer, MAS is a key component in creams and ointments.[16] It provides the desired viscosity and prevents the separation of phases, ensuring uniform drug distribution and consistent application. For topical applications, MAS can provide sustained release of the active ingredient directly at the site of action.[16]

Mechanism of Drug Intercalation and Release

The primary mechanism for controlled release from MAS matrices involves the intercalation of cationic drug molecules into the interlayer spaces of the negatively charged silicate sheets. This process is driven by electrostatic interactions and cation exchange. The entrapped drug is then released through a combination of diffusion and matrix erosion, often dependent on the pH and ionic strength of the surrounding medium.





Click to download full resolution via product page

Caption: Drug intercalation into MAS and subsequent release mechanism.



# **Data Presentation**

Table 1: Physicochemical Characterization of Drug-MAS Formulations



| Characterization<br>Technique                        | Parameter<br>Measured                        | Typical Observation for Drug-MAS Complex                                                                                                       | Reference |
|------------------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| X-Ray Diffraction<br>(XRD)                           | Interlayer spacing (d-<br>spacing)           | Increase in d-spacing upon drug intercalation.                                                                                                 | [4][9]    |
| Fourier-Transform<br>Infrared Spectroscopy<br>(FTIR) | Vibrational bands of drug and MAS            | Shifts in characteristic peaks, indicating electrostatic interactions and hydrogen bonding between drug and silicate layers.                   | [4][10]   |
| Differential Scanning<br>Calorimetry (DSC)           | Thermal transitions<br>(e.g., melting point) | Disappearance or shift of the drug's melting endotherm, suggesting the drug is in an amorphous state or molecularly dispersed within the clay. | [5][9]    |
| Isothermal Titration<br>Calorimetry (ITC)            | Binding Affinity (Ka),<br>Enthalpy (ΔΗ)      | High binding affinity, often with an exothermic enthalpy change, indicating a spontaneous and enthalpically driven binding process.            | [9][17]   |
| Scanning Electron<br>Microscopy (SEM)                | Surface morphology                           | Changes in particle morphology and aggregation upon drug complexation.  Can show smooth                                                        | [4][10]   |



# Methodological & Application

Check Availability & Pricing

surfaces on coated tablets.

Table 2: Summary of In Vitro Drug Release Kinetics from MAS Matrices



| Drug Model         | Formulation<br>Type           | Release<br>Medium                   | Release<br>Kinetics<br>Model         | Key<br>Findings                                                                                   | Reference |
|--------------------|-------------------------------|-------------------------------------|--------------------------------------|---------------------------------------------------------------------------------------------------|-----------|
| Gentamicin         | Clay Matrix                   | N/A                                 | Higuchi,<br>Korsmeyer-<br>Peppas     | Sustained release profile achieved.                                                               | [4]       |
| Propranolol<br>HCl | HPMC Matrix<br>Tablets        | pH 1.2 and<br>6.8 buffer            | Zero-order,<br>Higuchi               | Complexation with MAS led to prolonged, near zero-order release compared to the free drug.        | [6][9]    |
| Acetaminoph<br>en  | Coated<br>Tablets             | Acidic<br>medium & pH<br>6.8 buffer | Zero-order,<br>Diffusion/Ero<br>sion | Coated tablets showed zero- order release in acid, followed by swelling and erosion at higher pH. | [10]      |
| Nicotine           | Sodium<br>Alginate<br>Tablets | N/A                                 | Zero-order,<br>Swelling/Eros<br>ion  | The swollen gel matrix of the tablets controlled drug diffusion and release.                      | [8]       |
| Theophylline       | Smectite<br>Hybrid            | pH 1.2 and<br>pH 6.8/7.4            | N/A                                  | Drug remained bound in simulated gastric fluid (pH 1.2) and                                       | [5]       |



showed prolonged release in simulated intestinal fluid.

# **Experimental Protocols**

Protocol 1: Preparation of Drug-Aluminum Magnesium Silicate (MAS) Complexes

This protocol describes a common method for preparing drug-MAS complexes via aqueous dispersion.

#### Materials:

- Active Pharmaceutical Ingredient (API), cationic
- Aluminum Magnesium Silicate (pharmaceutical grade)
- Deionized water
- pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
- Magnetic stirrer and stir bar
- Centrifuge
- Freeze-dryer or drying oven

## Procedure:

- MAS Dispersion: Disperse a defined amount of MAS (e.g., 1% w/v) in deionized water under constant magnetic stirring until a homogenous colloidal dispersion is formed. This may take several hours.
- Drug Solution Preparation: Separately, dissolve the API in deionized water to create a stock solution of known concentration.

# Methodological & Application





- Complexation: Slowly add the API solution to the MAS dispersion while stirring continuously.
- pH Adjustment: Adjust the pH of the mixture to a level that ensures the drug is in its cationic form to facilitate electrostatic interaction with the negatively charged MAS.[5][8]
- Incubation: Allow the mixture to stir for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to ensure maximum intercalation.[17]
- Separation: Separate the formed drug-MAS complex from the supernatant by centrifugation.
- Washing: Wash the collected solid complex with deionized water to remove any unbound drug. Repeat the centrifugation and washing steps 2-3 times.
- Drying: Dry the final product. Freeze-drying is often preferred to obtain a fine powder, but oven drying at a controlled temperature (e.g., 60°C) can also be used.
- Characterization: The resulting powder should be characterized to confirm complex formation and determine drug loading.

### Protocol 2: Characterization of Drug-MAS Complexes

This protocol outlines key analytical techniques to confirm the successful formation of the drug-MAS complex.

- 1. X-Ray Diffraction (XRD) Analysis:
- Objective: To confirm the intercalation of the drug into the MAS layers by measuring changes in the basal spacing (d-spacing).
- Sample Preparation: Gently pack the dried powder sample of the drug-MAS complex, pure MAS, and pure drug into the sample holder.
- Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.
- Analysis: Scan the samples over a 2θ range (e.g., 2° to 40°). An increase in the d-spacing of the (001) plane for the complex compared to pure MAS indicates successful drug intercalation.[4][9]



- 2. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Objective: To identify the interactions (e.g., hydrogen bonds, electrostatic interactions) between the drug and MAS.
- Sample Preparation: Prepare pellets by mixing a small amount of the sample with KBr powder and compressing it. Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory.
- Analysis: Record the spectra over a range (e.g., 4000 to 400 cm<sup>-1</sup>). Compare the spectrum
  of the complex with those of the individual components. Shifts in the characteristic
  absorption bands of the drug's functional groups (e.g., amine groups) and the Si-O bands of
  MAS indicate interaction.[4][10]

## 3. In Vitro Drug Release Study

This protocol describes how to evaluate the drug release profile from a MAS-based formulation (e.g., tablets).

## Materials:

- Drug-MAS complex tablets
- USP Dissolution Apparatus 2 (Paddle type)
- Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
- UV-Vis Spectrophotometer or HPLC system for drug quantification
- · Syringes and filters

#### Procedure:

- Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with a defined volume (e.g., 900 mL) of the dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed (e.g., 50 rpm).
- Sample Introduction: Place one tablet into each dissolution vessel.







- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the medium (e.g., 5 mL).
- Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant total volume.
- Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45  $\mu$ m) to remove any undissolved particles.
- Quantification: Analyze the concentration of the drug in each sample using a validated analytical method like UV-Vis spectrophotometry or HPLC.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the release profile. The data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[4]





Click to download full resolution via product page

Caption: Workflow for preparation and analysis of MAS delivery systems.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. phexcom.com [phexcom.com]
- 2. Multifaceted role of clay minerals in pharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of montmorillonite in bentonite as a pharmaceutical excipient in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intercalated theophylline-smectite hybrid for pH-mediated delivery PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Propranolol-Magnesium Aluminium Silicate Intercalated Complexes as Drug Reservoirs in Polymeric Matrix Tablets PMC [pmc.ncbi.nlm.nih.gov]
- 7. jshemings.net [jshemings.net]
- 8. Preparation and characterization of nicotine-magnesium aluminum silicate complexloaded sodium alginate matrix tablets for buccal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A molecular understanding of magnesium aluminium silicate drug, drug polymer, magnesium aluminium silicate polymer nanocomposite complex interactions in modulating drug release: Towards zero order release PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alginate-magnesium aluminum silicate films: effect of plasticizers on film properties, drug permeation and drug release from coated tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Alginate-magnesium aluminum silicate films for buccal delivery of nicotine PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotine-magnesium aluminum silicate complexes processed by blending:
   Characterization for usage as drug carriers in mucoadhesive buccal discs PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. Clay Minerals in Skin Drug Delivery | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 17. Magnesium Aluminium Silicate-Metformin Hydrochloride Complexes The Use of Isothermal Calorimetry for Probing Clay and Drug Nanocomplexations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Controlled Drug Delivery Using Aluminum Magnesium Silicate Matrices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393108#controlled-drug-delivery-systems-using-aluminum-magnesium-silicate-matrices]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com